

6-Aminoindolin-2-one CDK8 inhibitor activity validation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 6-Aminoindolin-2-one

CAS No.: 150544-04-0

Cat. No.: S667192

Get Quote

Established CDK8 Inhibitors & Their Performance

The table below summarizes key experimental data for several CDK8 inhibitors, which you can use as benchmarks for comparison.

Inhibitor Name	Reported IC ₅₀ / Kd	Selectivity Profile	Key Cellular Assay Readouts	Structural/Binding Information
----------------	--------------------------------	---------------------	-----------------------------	--------------------------------

| **SEL120-34A** [1] [2] | IC₅₀: 4.4 nM (CDK8), 10.4 nM (CDK19) [1]. Kd: 3 nM [1]. | >200-fold selectivity over other CDKs (CDK1, 2, 4, 5, 6, 7); some inhibition of CDK9 (IC₅₀ 1070 nM) [1]. | Inhibition of STAT1-S727 and STAT5-S726 phosphorylation in AML cells [1]. Repression of immediate-early genes (EGR1, FOS) [1]. | Type I inhibitor; crystal structure shows halogen bonds with hinge region (Asp98, Ala100) and ionic interaction with Asp173 [2]. || **Compound from BMC Chem (2024)** [3] | IC₅₀: 1.5 nM (most potent compound from a series of 12) [3]. | Data from virtual screening of over 65 million compounds against CDK8 and its mutant forms [3]. | Identified via structure-based pharmacophore modeling and molecular docking [3]. | Interacts with the catalytic cleft between N-terminal and C-terminal domains of CDK8 [3]. || **Cortistatin A** [4] | Potent and selective inhibitor of CDK8 and CDK19 [4]. | A natural product and a selective inhibitor [4]. | Suppresses AML cell growth; causes upregulation of super-enhancer-associated genes (e.g., CEBPA, IRF8) [4]. | A steroidal alkaloid [4]. || **ETP-50775 (from PDB: 6TPA)** [5] | IC₅₀: 8.25

nM [5]. | Remarkable selectivity profile (specific data not shown in source) [5]. | Moderate reduction of STAT1 phosphorylation in cells [5]. | Co-crystal structure available; binds as a Type II inhibitor [5]. |

Detailed Experimental Protocols for Validation

The following methodologies, drawn from recent studies, are considered standard for validating CDK8 inhibitor activity.

• 1. Biochemical Kinase Activity Assays

- **Purpose:** To measure the direct inhibition of CDK8 kinase activity.
- **Protocol:** A common method uses a dose-response curve to examine the inhibition of purified CDK8/CycC complex activity at Km ATP concentrations. The IC₅₀ value is calculated from this curve [1] [2]. Affinity (Kd) can be determined using competition assays with desthiobiotin-ATP probes in cell lysates [1] or other biophysical methods.

• 2. Cellular Target Engagement and Phenotypic Assays

- **Purpose:** To confirm that the inhibitor engages CDK8 in cells and produces the expected phenotypic effects.
- **Phospho-STAT Analysis:** Treat cancer cell lines (e.g., KG-1 AML cells, HCT-116 CRC cells) with the inhibitor. Use Western blotting to detect reduced phosphorylation of the CDK8 substrates STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726). This is a gold-standard cellular readout for CDK8 inhibition [1] [2].
- **Immediate-Early Gene Expression Assay:** Challenge serum-starved HCT-116 cells with the inhibitor, followed by stimulation with FBS. Measure the repression of inducible expression of immediate-early response genes like *EGR1* and *FOS* using quantitative PCR (qPCR) after 45 minutes [1].
- **Cell Viability/Proliferation Assays:** Evaluate the compound's selectivity and potency in killing cancer cell lines (e.g., AML) compared to normal cell lines [6].

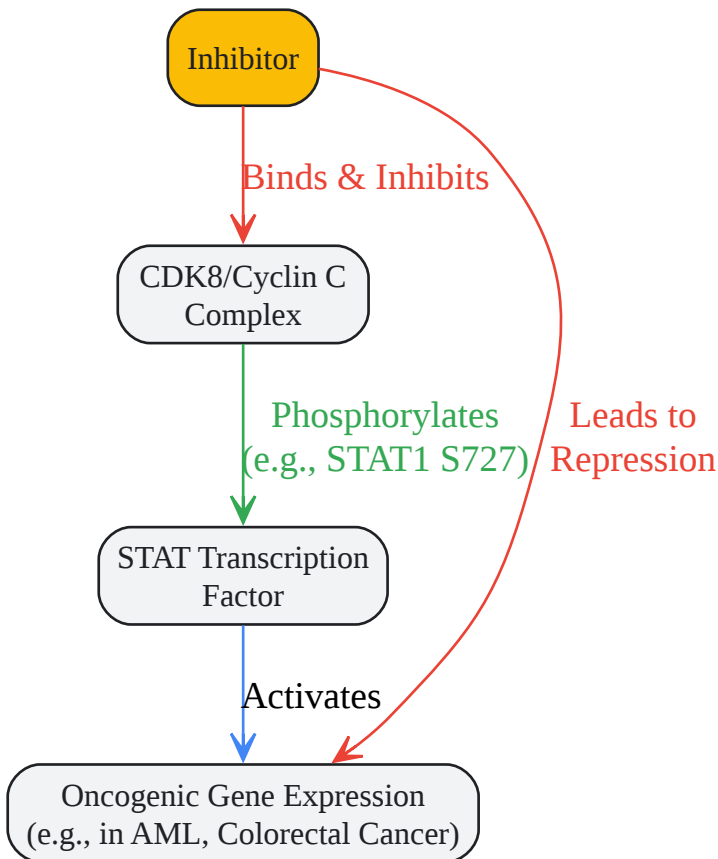
• 3. Structural and Selectivity Profiling

- **Purpose:** To understand the binding mode and ensure the inhibitor does not affect unrelated kinases.
- **Co-crystallography:** Resolve the crystal structure of the CDK8/CycC complex bound to the inhibitor to visualize the binding mode (e.g., Type I vs. Type II) and specific atomic interactions [2] [5].

- **Selectivity Screening:** Profile the compound against a large panel of kinases (e.g., 465 kinases) to confirm its selectivity for CDK8 [6].

CDK8 Signaling and Experimental Workflow

To help visualize the biological context and validation process, here are diagrams generated using Graphviz.



[Click to download full resolution via product page](#)

Diagram 1: Simplified CDK8 Signaling Pathway. Inhibiting CDK8 blocks phosphorylation of STAT proteins, repressing oncogenic gene expression [1] [4].



[Click to download full resolution via product page](#)

Diagram 2: CDK8 Inhibitor Validation Workflow. This cascade progresses from biochemical characterization to cellular and phenotypic validation [3] [1].

How to Proceed with 6-Aminoindolin-2-One Validation

Since specific data for your compound was not found in the current literature, here are suggested steps to establish its activity profile:

- **Perform In-Silico Docking:** Use the crystal structures of CDK8 (e.g., PDB IDs **6TPA** [5] or the one complexed with SEL120-34A) to model how **6-aminoindolin-2-one** might bind to the kinase's active site. This can help predict its potential as a type I/II inhibitor.
- **Run Benchmarking Experiments:** Follow the experimental protocols outlined above. Directly compare the IC₅₀, cellular activity, and selectivity data you generate for **6-aminoindolin-2-one** against the benchmark inhibitors listed in the first table.
- **Investigate the Chemical Space:** The search results indicate that a wide variety of structures, from **tricyclic benzimidazoles** [2] to **synthetic steroids** [6] and **pyridobenzoxazepinones** [5], can be potent CDK8 inhibitors. Analyzing the structure-activity relationships (SAR) of these series could provide valuable insights for optimizing your compound.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. SEL120-34A is a novel CDK active in AML cells with high... 8 inhibitor [pmc.ncbi.nlm.nih.gov]
2. SEL120-34A is a novel CDK in AML... | Oncotarget 8 inhibitor active [oncotarget.com]
3. Hit discovery of potential CDK and analysis of amino acid... 8 inhibitors [bmcchem.biomedcentral.com]
4. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
5. RCSB PDB - 6 TPA: CDK /CyclinC in complex with drug ETP-50775 8 [rcsb.org]
6. (PDF) New CDK as potential anti-leukemic agents... 8 inhibitors [academia.edu]

To cite this document: Smolecule. [6-Aminoindolin-2-one CDK8 inhibitor activity validation].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b667192#6-aminoindolin-2-one-cdk8-inhibitor-activity-validation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com